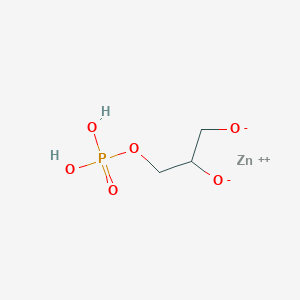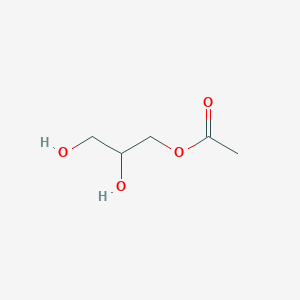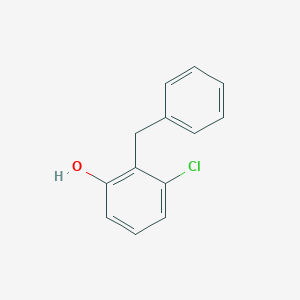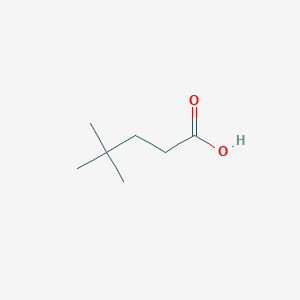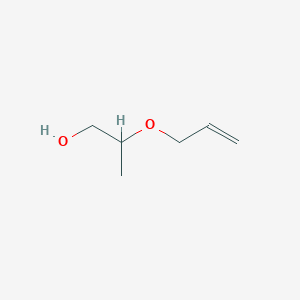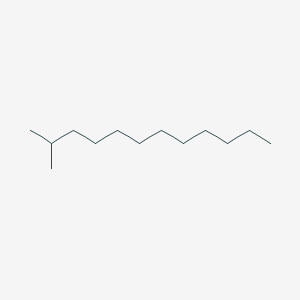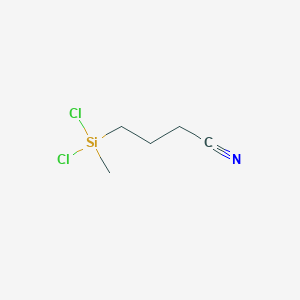
4-(二氯甲基甲硅烷基)丁腈
描述
Butanenitrile, 4-(dichloromethylsilyl)- is a chemical compound with the CAS Number: 1190-16-5 . It is also known as 4-(DICHLOROMETHYLSILYL)-BUTYRONITRILE . The systematic name for this compound is (3-CYANOPROPYL)METHYLDICHLOROSILANE .
Molecular Structure Analysis
The molecular formula for Butanenitrile, 4-(dichloromethylsilyl)- is C5H9Cl2NSi . The molecular weight is 182.123 .科学研究应用
Reagent in Organic Synthesis
3-Cyanopropylmethyldichlorosilane is widely used as a reagent in organic synthesis . It can react with various organic compounds to form new compounds, expanding the possibilities for creating complex organic molecules.
Catalyst in Chemical Reactions
This compound can also act as a catalyst in chemical reactions . As a catalyst, it can speed up the reaction rate without being consumed in the process, making it a valuable tool in various chemical processes.
Building Block for Synthesizing Various Compounds
3-Cyanopropylmethyldichlorosilane serves as a fundamental building block for synthesizing various compounds . Its unique structure allows it to be used in the creation of a wide range of other compounds.
Production of Polymers
This compound has been instrumental in the production of polymers such as polyurethanes and polycarbonates . These polymers have a wide range of applications, from construction materials to medical devices.
Synthesis of Peptides and Peptidomimetics
3-Cyanopropylmethyldichlorosilane has demonstrated its value in the synthesis of peptides and peptidomimetics . These compounds are crucial in the field of medicinal chemistry, as they can mimic the biological activity of naturally occurring peptides.
Nucleophile and Electrophile in Chemical Reactions
Functionally, 3-Cyanopropylmethyldichlorosilane, being a silyl halide compound, exhibits the characteristics of both a nucleophile and an electrophile in chemical reactions . In its nucleophilic role, it can react with electrophiles like carbonyl compounds to form silyl ethers. Conversely, as an electrophile, it reacts with nucleophiles such as amines to produce silyl amides.
安全和危害
The safety data sheet for a related compound, 4-Chlorobutyronitrile, indicates that it is a combustible liquid and is toxic if swallowed . It causes skin irritation and serious eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and keeping away from heat/sparks/open flames/hot surfaces .
作用机制
Target of Action
3-Cyanopropylmethyldichlorosilane, also known as Butanenitrile, 4-(dichloromethylsilyl)- or 4-(Dichloromethylsilyl)-butyronitrile, is primarily used as a chemical intermediate . As such, its primary targets are the reactants in the chemical reactions it is involved in. The specific targets can vary depending on the reaction.
Mode of Action
This compound, being a silyl halide, exhibits the characteristics of both a nucleophile and an electrophile in chemical reactions . In its nucleophilic role, it can react with electrophiles like carbonyl compounds to form silyl ethers. Conversely, as an electrophile, it reacts with nucleophiles such as amines to produce silyl amides .
Action Environment
The action, efficacy, and stability of 3-cyanopropylmethyldichlorosilane are influenced by various environmental factors. For instance, it reacts rapidly with moisture, water, and protic solvents . Therefore, the environment in which it is stored and used must be carefully controlled to prevent unwanted reactions.
属性
IUPAC Name |
4-[dichloro(methyl)silyl]butanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9Cl2NSi/c1-9(6,7)5-3-2-4-8/h2-3,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIFBMBZYGZSWQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](CCCC#N)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9Cl2NSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5051600 | |
| Record name | 4-(Dichloromethylsilyl)butyronitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5051600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Butanenitrile, 4-(dichloromethylsilyl)- | |
CAS RN |
1190-16-5 | |
| Record name | (3-Cyanopropyl)methyldichlorosilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1190-16-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Dichloromethylsilyl)-butyronitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001190165 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butanenitrile, 4-(dichloromethylsilyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-(Dichloromethylsilyl)butyronitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5051600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(dichloromethylsilyl)butyronitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.380 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-(DICHLOROMETHYLSILYL)-BUTYRONITRILE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A09ZD6EIMJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 3-cyanopropylmethyldichlorosilane in the synthesis of stabilizers for siloxane magnetic fluids?
A1: 3-Cyanopropylmethyldichlorosilane serves as the starting material for the synthesis of poly(3-cyanopropylmethylsiloxane) (PCPMS) []. PCPMS is a key component of the PDMS-b-PCPMS-b-PDMS triblock copolymers, which act as stabilizers for siloxane magnetic fluids. The synthesis involves the hydrolysis of 3-cyanopropylmethyldichlorosilane, followed by cyclization and equilibration to obtain 3-cyanopropylmethylcyclosiloxanes. These cyclic siloxanes are then reacted with dilithium diphenylsilanediol to create the PCPMS macroinitiators, which are crucial for the controlled polymerization of the triblock copolymer [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





